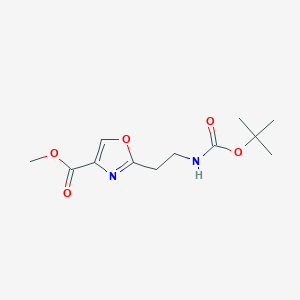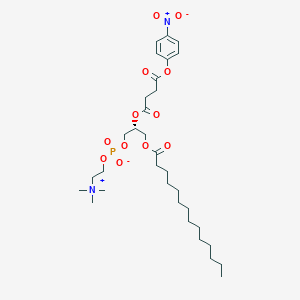
9,9'-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole)
Overview
Description
9,9’-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) is a chemical compound with the molecular formula C27H16ClN5. It is known for its unique structure, which includes a triazine ring substituted with a chlorine atom and two carbazole units.
Preparation Methods
The synthesis of 9,9’-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) typically involves the reaction of 6-chloro-1,3,5-triazine with 9H-carbazole. The reaction is carried out under controlled conditions, often using a solvent such as dioxane or water, and a base like sodium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the triazine ring can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, similar triazine derivatives can undergo such reactions depending on the substituents and reaction conditions.
Major Products: The major products formed from these reactions depend on the reagents used.
Scientific Research Applications
9,9’-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) has several scientific research applications:
Organic Electronics: It is used as an intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic devices.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic properties.
Biological Research: While not extensively studied in biological contexts, similar triazine derivatives have been evaluated for antimicrobial activity.
Mechanism of Action
The mechanism of action for 9,9’-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) largely depends on its application. In organic electronics, its role as an intermediate helps in the formation of materials with desired electronic properties. The triazine ring and carbazole units contribute to the compound’s stability and electronic characteristics .
Comparison with Similar Compounds
Similar compounds include other triazine derivatives and carbazole-based molecules:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: This compound is also a triazine derivative but with different substituents, leading to different chemical properties and applications.
The uniqueness of 9,9’-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) lies in its combination of a triazine ring with carbazole units, providing a balance of stability and reactivity suitable for advanced material applications .
Properties
IUPAC Name |
9-(4-carbazol-9-yl-6-chloro-1,3,5-triazin-2-yl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16ClN5/c28-25-29-26(32-21-13-5-1-9-17(21)18-10-2-6-14-22(18)32)31-27(30-25)33-23-15-7-3-11-19(23)20-12-4-8-16-24(20)33/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGVYFNVFWIRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=NC(=N4)Cl)N5C6=CC=CC=C6C7=CC=CC=C75 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3',6'-Dibromo-4',5'-bis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8222477.png)




![5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde](/img/structure/B8222495.png)
![2-Bromo-4-iododibenzo[b,d]furan](/img/structure/B8222499.png)



![4,7-Dibromo-5,6-difluoro-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B8222545.png)

![1,3,2-Dioxaborolane, 2,2'-[9,9-bis(4-hexylphenyl)-9H-fluorene-2,7-diyl]bis[4,4,5,5-tetramethyl-](/img/structure/B8222568.png)

